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Compound of Interest

Compound Name: 2-(Methylamino)benzeneethanol

CAS No.: 106899-00-7

Cat. No.: B2571882

Get Quote

Application Note: Advanced Analytical Methodologies for the Quantification of 2-
(Methylamino)benzeneethanol

Introduction & Pharmacological Context
2-(Methylamino)benzeneethanol—also widely referred to in scientific literature as

halostachine, N-methylphenylethanolamine, or α -[(methylamino)methyl]benzenemethanol—is

a bioactive phenylethanolamine alkaloid[1][2]. Structurally homologous to ephedrine and

synephrine, it functions as a sympathomimetic amine and a partial β -adrenergic receptor

agonist[3][4]. Due to its ability to stimulate cAMP accumulation and promote lipolysis, it is

increasingly utilized in dietary supplements targeted at weight loss and athletic performance[4]

[5]. However, the lack of extensive clinical safety data and its potential for deliberate

adulteration in herbal food supplements necessitate rigorous analytical quantification

methods[4]. This application note details a highly sensitive, self-validating LC-MS/MS protocol

for the accurate determination of 2-(Methylamino)benzeneethanol in complex matrices[3].

Conformational Dynamics and Analytical Causality

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2571882#bc-rfq
https://www.benchchem.com/product/b2571882/docs?utm_src=pdf-body#analytical-methods-for-quantification-of-2-methylamino-benzeneethanol
https://www.benchchem.com/product/b2571882/docs?utm_src=pdf-body#analytical-methods-for-quantification-of-2-methylamino-benzeneethanol
https://www.benchchem.com/product/b2571882/docs?utm_src=pdf-body#analytical-methods-for-quantification-of-2-methylamino-benzeneethanol
https://foodb.ca/compounds/FDB022596
https://www.lookchem.com/404.htm
https://pdf.benchchem.com/1311/Quantitative_Analysis_of_Halostachine_Using_Liquid_Chromatography_Tandem_Mass_Spectrometry_LC_MS_MS.pdf
https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0044-100042
https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0044-100042
https://www.nutripqq.com/news/halostachine-energy-support-compound/
https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0044-100042
https://www.benchchem.com/product/b2571882/docs?utm_src=pdf-body#analytical-methods-for-quantification-of-2-methylamino-benzeneethanol
https://pdf.benchchem.com/1311/Quantitative_Analysis_of_Halostachine_Using_Liquid_Chromatography_Tandem_Mass_Spectrometry_LC_MS_MS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2571882?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structural behavior of 2-(Methylamino)benzeneethanol directly dictates its

chromatographic retention and ionization efficiency. Theoretical conformational analyses and

free-jet microwave spectroscopy reveal that the molecule exists in multiple stable

conformational states[6][7]. These conformers are primarily stabilized by an intramolecular

hydrogen bond between the hydroxyl hydrogen atom and the amino nitrogen atom (O-H···N),

alongside weaker dispersive interactions between the methyl group and the aromatic ring[7][8].

Causality in Method Design: Because the secondary amine is highly basic and the molecule

exhibits conformational flexibility governed by intramolecular hydrogen bonding[9], utilizing a

highly acidic mobile phase (0.1% Formic Acid, pH ~2.7) is critical. This environment ensures

complete protonation of the amine, disrupting the intramolecular hydrogen bond and forcing the

molecule into a single, stable cationic state [M+H]+ . This eliminates chromatographic peak

tailing on reversed-phase columns and maximizes ionization efficiency in positive electrospray

ionization (ESI+) mass spectrometry[3].

Experimental Protocols: Self-Validating Extraction
Workflow
To establish a self-validating system, this protocol incorporates a stable-isotope-labeled internal

standard (SIL-IS), such as Halostachine-d3, introduced at the very first step. This controls for

matrix effects, extraction losses, and ion suppression, ensuring that the final quantified value is

intrinsically corrected for procedural variances[3].

Step-by-Step Methodology:

Sample Aliquoting & IS Spiking: Accurately weigh 100 mg of homogenized dietary

supplement powder (or 100 µL of biological fluid) into a 2.0 mL microcentrifuge tube[3].

Immediately spike with 10 µL of 1 µg/mL Halostachine-d3 (Internal Standard). Rationale:

Early IS addition ensures all subsequent volumetric or adsorptive losses are proportionally

mirrored by the IS.

Solvent Extraction: Add 990 µL of extraction solvent (Methanol:Water 80:20 v/v containing

0.1% Formic Acid). Vortex vigorously for 5 minutes. Rationale: The high methanol content

precipitates large proteins and excipients, while the 20% aqueous fraction and formic acid

ensure the polar, basic analyte remains highly soluble.
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Ultrasonic Assisted Extraction (UAE): Sonicate the samples in a water bath at 4∘C for 15

minutes. Rationale: Cold sonication physically disrupts the matrix to maximize recovery

without inducing thermal degradation of the alkaloid.

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4∘C [3].

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler

vial[3]. Rationale: PTFE is chemically inert and prevents the adsorption of the basic amine,

which is a common issue with nylon filters.
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Analytical workflow for the extraction and LC-MS/MS quantification of 2-
(Methylamino)benzeneethanol.

LC-MS/MS Instrumental Conditions
The quantification is performed using a UHPLC system coupled to a Tandem Mass

Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[3].

Chromatographic Setup:

Column: C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm particle size)[3]. Causality: The

1.8 µm particles provide high theoretical plate counts for sharp peak shapes, crucial for

resolving 2-(Methylamino)benzeneethanol from isobaric interferences like ephedrine.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min[3].

Injection Volume: 5 µL[3].

Column Temperature: 40∘C [3].
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Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)

0.0 95 5

1.0 95 5

4.0 10 90

6.0 10 90

6.1 95 5

8.0 95 5

Mass Spectrometry Parameters (ESI+): Causality of Transitions: The primary transition (m/z

152.1 → 134.1) represents the neutral loss of water (-18 Da) from the β -hydroxyl group, a

highly favored fragmentation pathway for phenylethanolamines[1][10]. The secondary transition

(m/z 152.1 → 117.1) is used as a qualifying ion to ensure absolute specificity.

Table 2: MRM Transitions for 2-(Methylamino)benzeneethanol

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (V)

Purpose

2-

(Methylamino)be

nzeneethanol

152.1 134.1 15 Quantifier

2-

(Methylamino)be

nzeneethanol

152.1 117.1 25 Qualifier

Halostachine-d3

(IS)
155.1 137.1 15 Internal Standard
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The method was validated according to ICH guidelines, ensuring high sensitivity and selectivity

for routine analysis[3].

Table 3: Method Validation Parameters

Parameter Value

Linear Range 1.0 - 1000 ng/mL

Correlation Coefficient ( R2 ) > 0.998

Limit of Detection (LOD) 0.3 ng/mL

Limit of Quantification (LOQ) 1.0 ng/mL

Intra-day Precision (RSD%) < 4.5%

Inter-day Precision (RSD%) < 6.2%

Mean Recovery 94.5% - 102.3%

Biological Pathway Visualization
Understanding the pharmacodynamics of 2-(Methylamino)benzeneethanol is essential for

researchers correlating quantified doses with physiological outcomes. As a β -adrenergic

agonist, it triggers a G-protein coupled cascade leading to lipolysis[4][5].
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Beta-adrenergic signaling pathway activated by 2-(Methylamino)benzeneethanol leading to

lipolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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